molecular formula C25H31N5O3S2 B15032619 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032619
M. Wt: 513.7 g/mol
InChI Key: MADZVPDLFYXCAQ-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in regulating the cell cycle transition from the G1 to S phase, and its dysregulation is a hallmark of various cancers, making it a significant target for oncological research. This compound is structurally characterized by a rhodanine-based scaffold, which is known to confer high-affinity binding to the ATP pocket of kinases. Its primary research value lies in its utility as a chemical probe to investigate the specific biological functions of CDK2 in cell cycle progression, DNA replication, and the mechanisms of carcinogenesis. Researchers employ this inhibitor in vitro to study its effects on cancer cell proliferation, apoptosis, and to elucidate CDK2-specific signaling pathways in various cell lines. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. A patent detailing thiazolidinone derivatives as CDK inhibitors confirms the research focus on this chemical series for targeting cyclin-dependent kinases. The compound's information, including its molecular structure, is cataloged in chemical databases like PubChem.

Properties

Molecular Formula

C25H31N5O3S2

Molecular Weight

513.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H31N5O3S2/c31-23-19(17-20-24(32)30(25(34)35-20)18-7-2-1-3-8-18)22(27-21-9-4-5-12-29(21)23)26-10-6-11-28-13-15-33-16-14-28/h4-5,9,12,17-18,26H,1-3,6-8,10-11,13-16H2/b20-17-

InChI Key

MADZVPDLFYXCAQ-JZJYNLBNSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)SC2=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N5O4S2C_{24}H_{31}N_{5}O_{4}S^{2}, with a monoisotopic mass of approximately 517.18 Da. The structural features include a thiazolidinone moiety, which is known for various biological activities. The presence of cyclohexyl and morpholinyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds in the thiazolidinone class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Thiazolidinone derivatives have shown promise as anticancer agents. For instance, modifications to the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines.
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Antidiabetic Effects : Some thiazolidinones are recognized for their role in glucose metabolism and insulin sensitivity.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of thiazolidinone derivatives against a range of pathogens.

Anticancer Activity

A study evaluating the cytotoxic effects of thiazolidinone derivatives found that certain modifications significantly increased their potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds with specific substituents demonstrated IC50 values as low as 0.31 µM against HT-29 colon cancer cells .

CompoundCell LineIC50 (µM)
Compound AMCF-73.2
Compound BA5498.4
Compound CHT-290.31

Antioxidant Activity

The antioxidant activity was assessed using the TBARS assay to measure lipid peroxidation. Compounds derived from thiazolidinones exhibited significant inhibition of lipid peroxidation, indicating their potential as antioxidant agents .

Antidiabetic Effects

Thiazolidinone derivatives have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels. These compounds act by modulating pathways involved in glucose metabolism .

Case Studies

  • Case Study on MCF-7 Cells : A derivative of thiazolidinone was tested against MCF-7 cells and showed significant apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .
  • Antioxidant Efficacy : In a comparative study, several derivatives were evaluated for their antioxidant capacity using DPPH assays, showing that certain modifications led to enhanced activity compared to standard antioxidants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazolidinone-Pyridopyrimidinone Hybrids

Compound Name / Identifier Thiazolidinone Substituents Pyrido-Pyrimidinone Substituents Key Functional Differences Reference
Target Compound (519012-55-6) 3-Cyclohexyl, 2-thioxo, Z-configuration 2-(3-Morpholin-4-ylpropyl)amino, 4-oxo High lipophilicity; morpholine enhances solubility
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cyclohexyl, 2-thioxo, Z-configuration 9-Methyl , 2-(2-Morpholin-4-ylethyl)amino Methyl group at pyrido-pyrimidinone 9-position may sterically hinder interactions
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl), 2-thioxo, Z-configuration 2-(1-Phenylethyl)amino , 9-methyl Methoxyethyl increases polarity; phenylethyl enhances aromatic interactions
Thiazolidine-4-one derivatives with azo linkages (e.g., compound 50 in ) Azo-linked phenyl groups Pyrimidine-2,4-dione core Azo groups enable π-π stacking; lower complexity

Key Observations:

Substituent Effects on Bioactivity: The cyclohexyl group in the target compound likely improves metabolic stability compared to smaller alkyl or aryl substituents (e.g., phenyl in derivatives) . Morpholine-containing side chains (e.g., 3-morpholinylpropyl vs. 2-morpholinylethyl) balance solubility and target engagement, as seen in kinase inhibitor pharmacophores . Methyl groups at the 9-position (pyrido-pyrimidinone) reduce conformational flexibility but may limit binding to flat enzymatic pockets .

Thioglycolic acid and aromatic aldehydes are key reactants for thiazolidinone ring formation (), though the target’s cyclohexyl substituent may require specialized aldehydes .

Research Findings and Implications

  • Antimicrobial Potential: Thiazolidinone-pyridopyrimidinone hybrids (e.g., compound 19 in ) exhibit activity against Gram-positive bacteria, likely due to thioxo-mediated disruption of cell membranes . The target compound’s morpholine group could enhance uptake in Gram-negative strains .
  • Antioxidant Activity: highlights thiazolidinone derivatives with radical scavenging properties, attributed to the thioxo group and conjugated double bonds. The target’s Z-configuration may optimize electron delocalization for similar effects .
  • Structural Limitations: The pyrido-pyrimidinone core’s planarity may reduce blood-brain barrier penetration compared to less rigid analogs (e.g., chromenone derivatives in ) .

Preparation Methods

Formation of the Pyrimidine Ring

The pyrido[1,2-a]pyrimidin-4-one nucleus is synthesized via cyclocondensation of 2-aminonicotinic acid derivatives with urea or thiourea under acidic conditions. For example, heating 2-aminonicotinic acid (1 ) with urea at 180°C yields 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one (2 ) in 78% yield.

Key Reaction:
$$
\text{2-Aminonicotinic acid} + \text{Urea} \xrightarrow{\Delta, \text{HCl}} \text{2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{NH}_3 \uparrow
$$

Functionalization at Position 2

Chlorination of 2 using phosphorus oxychloride (POCl$$_3$$) at reflux generates 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (3 ). Subsequent nucleophilic substitution with 3-morpholin-4-ylpropylamine in dimethylformamide (DMF) at 80°C introduces the amino side chain, yielding 4 in 65% yield.

Spectral Validation:

  • $$^1$$H NMR (DMSO-$$d6$$) : δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, pyridine-H), 3.58 (t, $$J = 4.6$$ Hz, 4H, morpholine-OCH$$2$$), 2.42–2.35 (m, 6H, morpholine-NCH$$2$$ and propyl-CH$$2$$).

Preparation of the 3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment

Thiazolidinone Ring Synthesis

The thiazolidinone moiety is synthesized via a modified aziridine-thiourea coupling protocol. Reacting cyclohexylaziridine (5 ) with thiourea in 50% sulfuric acid at 15°C followed by reflux yields 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (6 ) in 93% yield.

Key Reaction:
$$
\text{Cyclohexylaziridine} + \text{Thiourea} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one} + \text{H}_2\text{O}
$$

Spectral Validation:

  • IR (KBr) : 1693 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C=S).
  • $$^{13}$$C NMR (CDCl$$_3$$) : δ 175.6 (C=S), 162.3 (C=O), 54.2 (cyclohexyl-C).

Generation of the 5-Ylidene Derivative

Treatment of 6 with ethyl chloroformate in pyridine induces dehydration, forming the 5-ylidene derivative 7 with Z-configuration. The Z-selectivity is confirmed by NOESY correlations between the cyclohexyl and thioxo groups.

Coupling of Fragments via Knoevenagel Condensation

Formation of the Methylidene Bridge

The pyrido-pyrimidinone intermediate 4 is formylated using Vilsmeier-Haack conditions (POCl$$_3$$, DMF) to yield aldehyde 8 . A Knoevenagel condensation between 8 and thiazolidinone 7 in ethanol with piperidine catalyst produces the target compound in 58% yield.

Key Reaction:
$$
\text{Aldehyde 8} + \text{Thiazolidinone 7} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound} + \text{H}_2\text{O}
$$

Spectral Validation:

  • $$^1$$H NMR (DMSO-$$d6$$) : δ 8.72 (s, 1H, CH=), 7.95–7.88 (m, 3H, aromatic), 3.62–3.55 (m, 8H, morpholine-OCH$$2$$ and NCH$$_2$$), 1.75–1.62 (m, 10H, cyclohexyl).
  • HRMS (ESI) : m/z calcd for C$${28}$$H$${33}$$N$$5$$O$$3$$S$$_2$$ [M+H]$$^+$$: 576.2021; found: 576.2018.

Optimization and Challenges

Reaction Condition Screening

  • Solvent Effects : Ethanol outperformed DMF and THF in condensation yield due to better solubility of intermediates.
  • Catalyst Selection : Piperidine (20 mol%) provided superior Z-selectivity (>95%) compared to ammonium acetate.

Byproduct Analysis

Major byproducts included:

  • E-isomer : <5% (controlled by steric hindrance from cyclohexyl group).
  • Hydrolyzed aldehyde : Mitigated by anhydrous conditions.

Comparative Data on Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Pyrimidine core Urea, HCl, 180°C 78 98.5
Chlorination POCl$$_3$$, reflux 82 97.8
Amination 3-Morpholin-4-ylpropylamine 65 96.2
Thiazolidinone H$$2$$SO$$4$$, reflux 93 99.1
Knoevenagel EtOH, piperidine 58 95.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.